Methyl 2-aminohept-6-enoate

Description

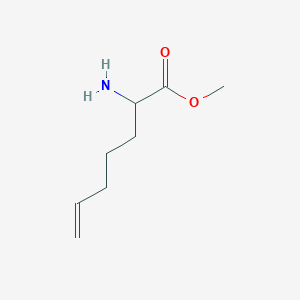

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminohept-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-6-7(9)8(10)11-2/h3,7H,1,4-6,9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRDQNUTJYSPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116330-67-7 | |

| Record name | methyl 2-aminohept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization As a Multifunctional Chirality Platform in Synthetic Design

The strategic value of Methyl 2-aminohept-6-enoate in synthetic organic chemistry lies in its identity as a chiral pool precursor. Chiral amino acids are widely recognized as versatile building blocks for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and fine chemicals. researchgate.netnih.gov The presence of multiple functional groups—an amine, an ester, and a terminal alkene—within a single chiral molecule offers a powerful toolkit for synthetic chemists.

The chirality at the C-2 position provides a key stereochemical control element for subsequent reactions. This is fundamental in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. nih.gov The amino group and the ester functionality can be readily modified or used to form peptide bonds, while the terminal alkene at the C-6 position opens a gateway to a vast array of chemical transformations.

The terminal double bond is particularly noteworthy as it can participate in a variety of reactions, including:

Metathesis: Cross-metathesis with other olefins can be employed to elongate the side chain or introduce new functional groups.

Hydroformylation: The addition of a formyl group and hydrogen can lead to the formation of aldehydes, which are precursors to other functionalities.

Oxidation: The alkene can be oxidized to form diols, epoxides, or cleaved to yield aldehydes or carboxylic acids.

Click Chemistry: The terminal alkene can be functionalized to participate in bioorthogonal "click" reactions, a set of rapid and specific reactions for bioconjugation. nih.gov

These reactive handles allow for the diastereoselective and enantioselective construction of complex molecular architectures. For instance, the synthesis of chiral α,β-unsaturated γ-amino esters has been achieved through methods like the Wittig-type olefination of N-protected α-amino aldehydes and Pd-catalyzed asymmetric allylic amination. acs.org While specific synthesis routes for this compound are not extensively documented in mainstream literature, its preparation can be inferred from general methods for synthesizing unsaturated α-amino acids, such as the reduction of unsaturated α-hydroxyimino-esters. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 116330-67-7 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Note: Detailed experimental data for this specific compound is limited. The table is populated with basic calculated information.

Significance As a Precursor or Analogue in Noncanonical Amino Acid Research

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached from two primary standpoints: convergent synthesis, which typically involves the modification of a pre-existing amino acid scaffold, and de novo synthesis, where the core structure is built from simpler, non-amino acid precursors.

Direct Esterification Approaches from 2-Aminohept-6-enoic Acid

A straightforward and common convergent strategy for preparing this compound is the direct esterification of its corresponding carboxylic acid, 2-aminohept-6-enoic acid. nih.gov This parent amino acid contains the requisite carbon backbone and terminal alkene, making the final esterification step the key transformation.

The conversion of a carboxylic acid to a methyl ester is a fundamental transformation in organic chemistry. Several reliable methods are applicable for the esterification of 2-aminohept-6-enoic acid.

Fischer-Speier Esterification : This classic method involves reacting the amino acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the large excess of the alcohol.

Diazomethane (B1218177) : While highly efficient and proceeding under mild conditions, the use of diazomethane (CH₂N₂) is often limited by its toxicity and explosive nature. It reacts rapidly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct.

TMS-Diazomethane : A safer alternative to diazomethane is (Trimethylsilyl)diazomethane. It offers similar reactivity for the methylation of carboxylic acids and is more suitable for laboratory-scale synthesis.

To avoid undesirable side reactions at the amino group during esterification, protection strategies are often employed. The amino group of 2-aminohept-6-enoic acid can be temporarily blocked with a protecting group, which is later removed.

Common N-protecting groups for amino acids include Carbobenzoxy (Cbz) and t-butoxycarbonyl (Boc). Once the amino group is protected, standard coupling agents can be used to facilitate esterification. A widely used method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The protected amino acid is treated with DCC/DMAP and methanol to yield the protected methyl ester. Subsequent deprotection, for instance, catalytic hydrogenation for a Cbz group or acid treatment for a Boc group, yields the final product, this compound. nih.gov

A summary of these esterification approaches is presented below.

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Simple, uses inexpensive reagents; requires excess alcohol. |

| Diazomethane | Diazomethane (CH₂N₂) | Highly efficient, mild conditions; toxic and explosive. |

| Protected Amino Acid Esterification | N-Protected Amino Acid, DCC, DMAP, Methanol | Avoids side reactions, high yielding; requires protection/deprotection steps. nih.gov |

De Novo Synthesis Strategies for the 2-Aminohept-6-enoate Scaffold

One of the most powerful de novo methods for α-amino acid synthesis is the alkylation of glycine (B1666218) enolate equivalents . In this strategy, a glycine derivative, where the α-proton is activated and the amino group is protected (often as a Schiff base or within a more complex auxiliary), is treated with a strong base to form an enolate. This enolate is then reacted with an appropriate alkyl halide. For the synthesis of this compound, the required electrophile would be a 5-carbon chain with a terminal double bond and a leaving group, such as 5-bromopent-1-ene. Following the alkylation, hydrolysis of the protecting group and esterification would yield the target molecule.

Another classic de novo approach is the Strecker synthesis . This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. nih.gov To apply this to the target molecule, the corresponding aldehyde, hept-6-enal, would be required. The Strecker reaction would produce 2-aminohept-6-enoic acid, which could then be esterified as described previously.

Stereoselective Synthesis of (S)-Methyl 2-aminohept-6-enoate

Producing enantiomerically pure forms of amino acids is often critical for their intended applications. The synthesis of (S)-Methyl 2-aminohept-6-enoate requires stereocontrol, which is commonly achieved using chiral auxiliaries. wikipedia.org

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a chemical reaction to favor the formation of one stereoisomer over another. wikipedia.orgresearchgate.net After the key stereoselective step, the auxiliary is removed, having imparted its chirality to the product.

For the synthesis of (S)-Methyl 2-aminohept-6-enoate, a common strategy involves the use of an N-acyl oxazolidinone auxiliary , a method popularized by David A. Evans. york.ac.uk The general process is as follows:

Acylation : A chiral oxazolidinone, derived from a readily available chiral source like the amino acid (S)-valinol, is acylated with an acyl chloride.

Enolate Formation and Alkylation : The resulting imide is treated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. The bulky substituent on the oxazolidinone effectively blocks one face of the enolate. The subsequent addition of an alkylating agent, in this case, 5-bromopent-1-ene, occurs from the less hindered face, leading to a highly diastereoselective alkylation. york.ac.uk

Auxiliary Cleavage : The chiral auxiliary is then cleaved, typically through hydrolysis or alcoholysis. Using sodium methoxide (B1231860) in methanol, for example, would directly yield (S)-Methyl 2-aminohept-6-enoate and recover the chiral auxiliary for reuse.

This approach is known for its high levels of stereoselectivity and reliability for synthesizing a wide range of chiral α-amino acids. york.ac.uk Other chiral auxiliaries, such as those based on pseudoephedrine or camphorsultam, can also be employed to achieve similar stereocontrol. wikipedia.org

The table below outlines the key stages in an Evans Asymmetric Alkylation for this synthesis.

| Stage | Description | Example Reagents | Outcome |

| Attachment | Acylation of a chiral auxiliary. | (S)-4-isopropyloxazolidin-2-one, n-BuLi, Acetyl Chloride | Chiral N-acetyl imide |

| Alkylation | Diastereoselective alkylation of the auxiliary's enolate. york.ac.uk | LDA, 5-bromopent-1-ene | Alkylated imide with high diastereomeric excess. |

| Cleavage | Removal of the auxiliary to reveal the chiral amino ester. | Sodium Methoxide (NaOMe) in Methanol | (S)-Methyl 2-aminohept-6-enoate and recovered auxiliary. |

Protecting Group Strategies in the Synthesis of this compound Precursors

In any multi-step synthesis of a complex molecule like this compound, protecting group chemistry is essential. numberanalytics.com Protecting groups are used to temporarily mask reactive functional groups, such as amines and carboxylic acids, to prevent them from undergoing unwanted reactions during a synthetic step elsewhere in the molecule. organic-chemistry.orglibretexts.org

Amino Group Protection: The nucleophilic amino group must often be protected to prevent reactions with electrophiles or interference with base-mediated reactions. libretexts.org Carbamates are the most common class of protecting groups for amines due to their stability and reliable removal conditions. masterorganicchemistry.com

Boc (tert-butoxycarbonyl): This group is widely used and is stable to a variety of reaction conditions, but it is readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com Its removal generates gaseous byproducts, simplifying purification.

Cbz (Carboxybenzyl): A classic protecting group, Cbz is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (H₂/Pd-C). masterorganicchemistry.com This method is generally incompatible with molecules containing double or triple bonds, such as the hept-6-enoate side chain, as the alkene may also be reduced.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. peptide.com

Carboxylic Acid Protection: The carboxylic acid is usually protected as an ester. Since the target molecule is a methyl ester, the methyl group may be part of the final structure rather than a temporary protecting group. However, if the free acid is desired or if the methyl ester is not stable to certain reaction conditions, other ester protecting groups can be used.

Methyl/Ethyl Esters: Simple to form and can be removed by saponification (base hydrolysis). numberanalytics.com

Benzyl Ester (Bn): Removed via hydrogenolysis, sharing the same incompatibility with alkenes as the Cbz group. organic-chemistry.org

tert-Butyl Ester (tBu): Cleaved under acidic conditions, often simultaneously with a Boc group. peptide.com

Orthogonal Strategy: The key to a successful multi-step synthesis is often an orthogonal protecting group strategy, where one group can be removed selectively in the presence of another. numberanalytics.comorganic-chemistry.org For instance, using a Boc-protected amine and a methyl ester allows for the selective hydrolysis of the ester with a base without affecting the Boc group. Conversely, the Boc group can be removed with acid while leaving the methyl ester intact. This selective deprotection is critical for sequential modifications at different sites of the molecule. organic-chemistry.org

Table 3: Common Protecting Groups for Amino Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Compatibility with Alkene | Citation |

|---|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Acid (e.g., TFA) | Compatible | masterorganicchemistry.com |

| Amine | Carboxybenzyl | Cbz / Z | Hydrogenolysis (H₂/Pd-C) | Incompatible (alkene may be reduced) | masterorganicchemistry.com |

| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Compatible | peptide.com |

| Carboxylic Acid | Methyl Ester | -OMe | Base Hydrolysis (e.g., NaOH) | Compatible | numberanalytics.com |

| Carboxylic Acid | Benzyl Ester | -OBn | Hydrogenolysis (H₂/Pd-C) | Incompatible (alkene may be reduced) | organic-chemistry.org |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Acid (e.g., TFA) | Compatible | peptide.com |

Chemical Transformations and Reactivity of Methyl 2 Aminohept 6 Enoate

Olefin Metathesis Reactions of the Hept-6-enoate Moiety

The terminal double bond in methyl 2-aminohept-6-enoate is a prime site for olefin metathesis, a powerful carbon-carbon bond-forming reaction. This allows for significant molecular diversification and the construction of complex cyclic structures.

Cross-Metathesis Applications in Diversification and Functionalization

Cross-metathesis (CM) has proven to be an effective strategy for the diversification of this compound. researchgate.netresearchgate.net This reaction involves the coupling of the terminal alkene of the heptenoate with another olefin, leading to the formation of new, more complex unsaturated amino acid derivatives. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts. researchgate.netbeilstein-journals.orgorganic-chemistry.org

A key application of cross-metathesis with this compound is in the synthesis of derivatives of 2-aminosuberic acid, an important component of some histone deacetylase inhibiting cyclic tetrapeptides. beilstein-journals.org By reacting the (S)-enantiomer of this compound with various electron-deficient olefins, a range of α-amino acid precursors can be generated. beilstein-journals.org The general procedure involves refluxing the starting materials in dichloromethane (B109758) (DCM) with Grubbs' second-generation catalyst. beilstein-journals.org

Table 1: Examples of Cross-Metathesis Reactions of this compound Derivatives

| Entry | Olefin Partner | Catalyst | Product | Yield (%) |

| 1 | Acrylonitrile | Grubbs' II | Derivative of 2-amino-8-cyano-oct-6-enoic acid | High |

| 2 | Methyl acrylate | Grubbs' II | Derivative of 2-amino-oct-2,6-dienedioic acid dimethyl ester | 83 |

| 3 | Ethyl (E)-but-2-enoate | Grubbs' II | Derivative of 2-amino-non-2,6-dienedioic acid 9-ethyl ester 1-methyl ester | 90 |

It is important to note that the success and selectivity of cross-metathesis reactions can be influenced by the nature of the olefin partner and the catalyst used. organic-chemistry.org For instance, reactions involving olefins with nitrogen-containing heteroaromatics can be challenging due to potential catalyst deactivation. beilstein-journals.org

Ring-Closing Metathesis for the Formation of Cyclic Amino Acid Derivatives

Ring-closing metathesis (RCM) is another powerful application of the olefin metathesis reaction, enabling the synthesis of cyclic amino acid derivatives from appropriate diene precursors. While direct RCM of a single molecule of this compound is not feasible, it serves as a precursor to dienes that can undergo cyclization. For example, after N-acylation with an unsaturated acyl group, the resulting diene can undergo RCM to form macrocyclic lactams.

The synthesis of cyclic peptides and peptidomimetics often utilizes RCM. uu.nl For instance, peptides incorporating 2-aminohept-6-enoic acid can be cyclized via RCM to create conformationally constrained structures. uu.nl The reaction, often employing Grubbs' first-generation catalyst, proceeds smoothly to give six-, seven-, and eight-membered cyclic amino acid derivatives in moderate to good yields (56-84%). uu.nl

Reactions at the Amino and Ester Functionalities

The amino and ester groups of this compound provide additional handles for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse molecular architectures.

N-Alkylation and N-Acylation Reactions

The primary amino group of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in peptide synthesis and for the creation of novel amino acid derivatives with modified properties.

N-Alkylation can be achieved through various methods, including reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov However, direct catalytic N-alkylation of unprotected amino acids with alcohols has emerged as a more sustainable approach. nih.gov While specific examples for this compound are not prevalent in the provided context, general methods for N-alkylation of amino acids are well-established. monash.edu These methods often require careful control to avoid over-alkylation and racemization. monash.edu

N-Acylation is a common transformation used to introduce a wide variety of acyl groups onto the nitrogen atom. researchgate.net This is frequently employed to protect the amino group during subsequent reactions or to synthesize amide-containing target molecules. Standard acylation conditions, such as the use of acid chlorides or anhydrides in the presence of a base, are generally applicable. The formation of an N-Boc (tert-butoxycarbonyl) protected derivative is a common strategy in peptide synthesis. beilstein-journals.org

Ester Hydrolysis and Transesterification

The methyl ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification.

Ester Hydrolysis is typically carried out under acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, requiring an excess of water to drive the reaction to completion. libretexts.orgchemguide.co.uk In contrast, alkaline hydrolysis (saponification) is irreversible and generally preferred for complete conversion. libretexts.orgchemguide.co.uk The resulting carboxylate salt can be subsequently protonated to yield the free carboxylic acid. libretexts.org

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comsavemyexams.com This reaction is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-aminohept-6-enoate.

Applications in Advanced Organic Synthesis

Methyl 2-aminohept-6-enoate as a Chiral Building Block

The presence of a stereocenter at the α-carbon and a reactive terminal double bond makes this compound a highly valuable chiral synthon. nih.govmagtech.com.cnthieme-connect.comoup.com This bifunctionality allows for a wide range of chemical manipulations, enabling the construction of intricate molecular architectures with high stereochemical control.

Preparation of Functionalized Amino Acid Derivatives

This compound serves as a versatile precursor for the synthesis of various non-proteinogenic amino acids. A key strategy employed is the cross-metathesis reaction of its terminal alkene. This powerful carbon-carbon bond-forming reaction allows for the introduction of diverse functional groups at the terminus of the heptenoate chain.

For instance, the cross-metathesis of N-Boc protected this compound with various acrylates, in the presence of a Grubbs' second-generation catalyst, yields a range of functionalized amino acid derivatives with high efficiency. beilstein-journals.orgd-nb.info This methodology provides a straightforward route to orthogonally protected amino acids with extended side chains, which are valuable components in peptide synthesis and medicinal chemistry. beilstein-journals.orgd-nb.info

Table 1: Cross-Metathesis of N-Boc-Methyl 2-aminohept-6-enoate with various acrylates

| Entry | Acrylate | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl acrylate | N-Boc-α-amino-oct-6-enedioic acid dimethyl ester | 85 |

| 2 | Ethyl acrylate | N-Boc-α-amino-oct-6-enedioic acid diethyl ester | 82 |

| 3 | tert-Butyl acrylate | N-Boc-α-amino-oct-6-enedioic acid di-tert-butyl ester | 88 |

Data synthesized from research findings. beilstein-journals.orgd-nb.info

Synthesis of Complex Peptidomimetics and Cyclic Peptides

The unique structural features of this compound make it an ideal building block for the synthesis of peptidomimetics and cyclic peptides. The terminal alkene can be utilized in ring-closing metathesis (RCM) reactions to form macrocyclic structures, which are often sought after for their enhanced biological activity and stability compared to their linear counterparts.

This approach is particularly valuable in the construction of "stapled peptides," where the terminal alkene of a this compound residue and another olefin-containing amino acid within a peptide sequence are linked via RCM. This creates a hydrocarbon "staple" that constrains the peptide into a specific conformation, often an α-helix, which can be crucial for its biological function.

Furthermore, the amino acid backbone of this compound allows for its direct incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

Integration into Natural Product Synthesis and Analogues

The utility of this compound extends to the synthesis of natural products and their analogues. While direct incorporation into a total synthesis may be strategically specific, its role as a precursor to key fragments of natural products is notable. For example, derivatives of this compound are relevant to the synthesis of analogues of (+)-Strictifolione, a naturally occurring α-pyrone with antifungal properties. researchgate.netsigmaaldrich.com The synthesis of such analogues often relies on the strategic introduction of functionalized side chains, a process where the reactivity of the terminal alkene in this compound can be exploited.

Role in Multi-Step Synthesis of Biologically Relevant Molecules

Beyond its direct incorporation as a chiral building block, this compound plays a crucial role as a starting material in the multi-step synthesis of various biologically important molecules.

Precursors to Suberic Acid Derivatives

A significant application of this compound is its use as a precursor for the synthesis of suberic acid derivatives. beilstein-journals.orgd-nb.info Suberic acid, an eight-carbon dicarboxylic acid, is a component of several biologically active molecules, including certain histone deacetylase (HDAC) inhibitors.

The synthesis of these derivatives typically involves a cross-metathesis reaction of N-protected this compound with an appropriate olefin, followed by hydrogenation of the resulting double bond. This strategy provides a versatile and efficient route to a variety of orthogonally protected 2-aminosuberic acid derivatives. These derivatives are then ready for incorporation into larger, more complex molecules with potential therapeutic applications. beilstein-journals.orgd-nb.info

Table 2: Synthesis of a Suberic Acid Derivative from this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Cross-Metathesis | N-Boc-Methyl 2-aminohept-6-enoate, Methyl acrylate, Grubbs' II catalyst | N-Boc-α-amino-oct-6-enedioic acid dimethyl ester |

| 2 | Hydrogenation | H₂, Pd/C | N-Boc-α-aminosuberic acid dimethyl ester |

Data synthesized from research findings. beilstein-journals.orgd-nb.info

Role in Genetic Code Expansion Gce and Protein Engineering

Methyl 2-aminohept-6-enoate as a Precursor to Noncanonical Amino Acids (ncAAs) for GCE

This compound serves as a cell-permeable precursor to (S)-2-aminohept-6-enoic acid, an ncAA containing a terminal alkene group. This functional group is a valuable bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native processes. nih.govcaltech.edu The ability to introduce such reactive groups at specific sites in a protein opens up vast possibilities for protein engineering, including site-specific labeling, conjugation, and the introduction of novel chemical properties. nih.gov

The most common strategy for incorporating ncAAs like 2-aminohept-6-enoic acid is through stop codon suppression. researchgate.netpharmaceutical-networking.com In this method, a stop codon within the gene of interest—most frequently the amber stop codon (UAG)—is repurposed to encode the ncAA. ed.ac.ukacs.org This requires the introduction of an orthogonal translation system, which consists of two key components:

A suppressor tRNA: An engineered tRNA with an anticodon that recognizes the repurposed stop codon (e.g., CUA for the UAG codon). researchgate.net

An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered enzyme that specifically charges the suppressor tRNA with the desired ncAA and does not recognize any of the cell's endogenous tRNAs or amino acids. nih.govpnas.org

When the ncAA is supplied to the cell, the engineered aaRS attaches it to the suppressor tRNA. During translation, the ribosome encounters the in-frame stop codon and, instead of terminating protein synthesis, the suppressor tRNA delivers the ncAA, allowing for its incorporation into the growing polypeptide chain. acs.org This technique has been successfully used to incorporate a variety of ncAAs, including those with alkene side chains like 2-aminohept-6-enoic acid, into proteins in various organisms. ed.ac.uknih.gov

A significant technical challenge in GCE is ensuring adequate cellular uptake of the synthetic ncAA. nih.govnih.gov Many ncAAs, particularly those with charged groups like a free carboxylic acid, may have poor membrane permeability and rely on specific amino acid transporters. researchgate.net Carboxyl esterification, converting the amino acid into its methyl ester form (e.g., this compound), is a common and effective strategy to overcome this barrier. nih.gov

The methyl ester masks the charge of the carboxyl group, increasing the hydrophobicity of the molecule and facilitating its passive diffusion across the cell membrane. nih.govresearchgate.net Once inside the cell, ubiquitous intracellular esterase enzymes are expected to hydrolyze the ester bond, releasing the free ncAA (2-aminohept-6-enoic acid) in its active form, ready to be utilized by the engineered aaRS. researchgate.net This prodrug-like approach has been shown to significantly improve the bioavailability of ncAAs, leading to higher incorporation efficiency and greater yields of the modified protein. nih.govresearchgate.net

Engineering of Aminoacyl-tRNA Synthetases (aaRSs) for Modified Substrate Specificity

The heart of a successful GCE system is the engineered aaRS, which must be tailored to recognize a specific ncAA while ignoring all canonical amino acids. nih.gov The pyrrolysyl-tRNA synthetase (PylRS) from archaea like Methanosarcina mazei (MmPylRS) and Methanosarcina barkeri (MbPylRS) is a particularly powerful and versatile scaffold for this purpose. nih.govaars.onlinefrontiersin.org The native PylRS has a large, flexible active site and is naturally orthogonal in bacteria and eukaryotes, making it an ideal starting point for engineering. nih.govmdpi.com

To adapt PylRS for a new, non-native substrate like 2-aminohept-6-enoic acid, researchers employ techniques of directed evolution and rational design. nih.gov

Rational Design: This approach involves making specific mutations in the aaRS active site based on the crystal structure of the enzyme and computational modeling. mdpi.com For smaller aliphatic substrates like 2-aminohept-6-enoic acid, key residues in the binding pocket of MbPylRS, such as N311 and C313, are often targeted. By mutating these residues to other amino acids (e.g., N311M or C313W), the size and properties of the binding pocket can be altered to better accommodate the new ncAA. mdpi.comnih.gov

Directed Evolution: This method mimics natural selection in the laboratory to evolve enzymes with desired properties. frontiersin.org Large libraries of PylRS mutants are generated and subjected to selection pressures. A common method uses a positive/negative selection system. nih.gov Cells expressing a PylRS variant that successfully incorporates the target ncAA in response to a stop codon in a reporter gene (e.g., an antibiotic resistance gene like chloramphenicol (B1208) acetyltransferase) will survive on a selective medium (positive selection). mdpi.com Conversely, cells with a PylRS variant that incorporates canonical amino acids are eliminated (negative selection). frontiersin.org Advanced methods like Phage-Assisted Continuous Evolution (PACE) have been used to rapidly generate highly active and selective PylRS variants over hundreds of generations. broadinstitute.orgharvard.edu

Through these methods, specific MbPylRS variants have been successfully engineered to incorporate (S)-2-aminohept-6-enoic acid and other aliphatic ncAAs with high efficiency. ed.ac.ukmdpi.com

Table 1: Examples of Engineered PylRS Variants and their Target ncAAs This table is representative and for illustrative purposes.

| Parent Synthetase | Key Mutations | Target ncAA | Application |

|---|---|---|---|

| M. barkeri PylRS | N311M, C313W | (S)-2-aminohept-6-enoic acid | Bioorthogonal handle |

| M. mazei PylRS | N346A, C348A | Phenylalanine derivatives | Enzyme engineering |

| Chimeric PylRS | V31I, T56P, A100E | Various ncAAs | Improved activity |

| M. alvus PylRS | Multiple (outside active site) | Lysine and Phenylalanine ncAAs | Hyperactive variant |

Two critical factors in the development of aaRS/tRNA pairs are orthogonality and specificity. u-tokyo.ac.jp

Orthogonality: The engineered aaRS must not charge any endogenous tRNAs, and the engineered tRNA must not be charged by any endogenous aaRSs. nih.govnih.gov The PylRS/tRNAPyl pair is renowned for its high degree of natural orthogonality, which is a primary reason for its widespread use. nih.govkiesslinglab.com This orthogonality stems from unique structural features in both the enzyme and the tRNA that prevent cross-reactivity with the host cell's translational machinery. nih.govkiesslinglab.com

Specificity and Polyspecificity: Ideally, an engineered aaRS would be highly specific for a single ncAA. However, directed evolution often produces variants that are polyspecific, meaning they can recognize and incorporate a range of structurally similar ncAAs. researchgate.netresearchgate.net For example, a PylRS variant evolved for one alkene-containing amino acid might also show activity towards others. nih.gov While this can be advantageous for expanding the chemical diversity accessible with a single enzyme, it also presents a challenge to translational fidelity if multiple similar ncAAs are present. researchgate.net Therefore, achieving high specificity for the target ncAA while excluding the 20 canonical amino acids is a key goal of the engineering process. researchgate.net

Expanding the Genetic Repertoire for Functional Protein Design

The incorporation of ncAAs like 2-aminohept-6-enoic acid, facilitated by its methyl ester precursor, significantly expands the chemical toolkit available for protein engineering. nih.gov The terminal alkene side chain can be used for a variety of bioorthogonal reactions, such as photo-click chemistry or olefin metathesis, allowing for the precise modification of proteins in vitro and in vivo. caltech.edu This capability enables researchers to:

Install probes: Attach fluorescent dyes, spin labels, or other biophysical probes to study protein structure, dynamics, and localization.

Create novel functionalities: Introduce photocrosslinkers to map protein-protein interactions or photosensitive groups to control protein activity with light.

Improve therapeutic proteins: Enhance the stability or circulation half-life of protein drugs by conjugating them to polymers like polyethylene (B3416737) glycol (PEG).

Design new biocatalysts: Incorporate novel catalytic groups directly into an enzyme's active site to create catalysts for new-to-nature reactions. nih.gov

By providing a gateway to these modifications, this compound and the GCE technologies developed around it are instrumental in pushing the boundaries of functional protein design and synthetic biology.

Future Prospects and Emerging Research Frontiers for Methyl 2 Aminohept 6 Enoate

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future utility of methyl 2-aminohept-6-enoate is intrinsically linked to the development of efficient and stereoselective synthetic routes. Current strategies for synthesizing α-amino acids with terminal olefinic side chains often rely on multi-step procedures. Future research will likely focus on streamlining these processes to improve yield, reduce waste, and control stereochemistry.

Promising avenues for synthesis include advancements in asymmetric catalysis and the strategic use of organometallic reagents. For instance, modifications of the Schöllkopf chiral auxiliary method could be adapted for the alkylation of a glycine (B1666218) equivalent with 5-bromopent-1-ene, followed by esterification. Another frontier is the application of transition-metal-catalyzed allylic amination, which could potentially construct the C-N bond with high enantioselectivity.

Furthermore, olefin metathesis reactions present a powerful tool for the synthesis of long-chain unsaturated amino acids. A potential retrosynthetic analysis could involve a cross-metathesis reaction between a simpler α-amino acid derivative containing a terminal alkene (like allylglycine methyl ester) and ethylene (B1197577) gas, catalyzed by a Grubbs or Hoveyda-Grubbs catalyst to extend the carbon chain. The efficiency of these potential routes will be a key area of investigation.

Table 1: Comparative Overview of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus | Hypothetical Selectivity |

|---|---|---|---|

| Asymmetric Alkylation | Well-established principles; good potential for stereocontrol. | Optimization of reaction conditions; selection of chiral auxiliary. | >95% ee |

| Catalytic Allylic Amination | Atom economy; direct C-N bond formation. | Ligand design for improved regioselectivity and enantioselectivity. | 90-98% ee |

Expanded Applications in Bio-conjugation and Material Science

The terminal alkene moiety in this compound serves as a versatile functional handle for a variety of chemical modifications, opening up extensive applications in bioconjugation and material science. This functionality allows for selective reactions, such as thiol-ene "click" chemistry, which proceeds with high efficiency under mild, biocompatible conditions.

In the realm of bioconjugation, this amino acid could be incorporated into peptides or proteins to enable site-specific labeling with fluorescent dyes, imaging agents, or drug molecules. The ability to install a terminal alkene at a specific position within a polypeptide chain provides a powerful tool for studying protein function and developing targeted therapeutics.

In material science, this compound is a promising monomer for the synthesis of novel functional polymers. Polymerization of the alkene group, for instance through radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) if cyclized, could lead to polymers with pendant amino acid groups. These materials could find applications as biocompatible hydrogels, drug delivery vehicles, or functional surface coatings. The amino group provides a site for further functionalization, imparting properties such as pH-responsiveness or the ability to chelate metal ions.

Table 2: Potential Applications of this compound

| Domain | Application | Underlying Chemistry | Potential Impact |

|---|---|---|---|

| Bioconjugation | Site-specific protein modification | Thiol-ene "click" chemistry; Radical-mediated hydrothiolation | Development of antibody-drug conjugates; Advanced bio-imaging |

| Peptide-based drug development | Solid-phase peptide synthesis incorporation | Enhanced drug targeting and delivery | |

| Material Science | Functional polymer synthesis | Radical polymerization; Acyclic Diene Metathesis (ADMET) | Creation of biocompatible and biodegradable materials |

Interdisciplinary Research Integrating Advanced Spectroscopic and Analytical Techniques

The comprehensive characterization of this compound and its derivatives will necessitate the use of a suite of advanced spectroscopic and analytical techniques. Interdisciplinary collaboration between synthetic chemists, biochemists, and analytical scientists will be crucial for elucidating the structure, purity, and behavior of this molecule in complex systems.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be essential for unambiguous structure verification and conformational analysis. These methods can confirm the connectivity of the carbon backbone and the position of the double bond.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), will be vital for monitoring reaction progress, identifying byproducts, and confirming the molecular weight of conjugates. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition.

Given the chiral nature of the α-carbon, the development of chiral chromatography methods, either on gas chromatography (GC) or high-performance liquid chromatography (HPLC) systems, will be imperative for separating and quantifying enantiomers. This is particularly important for applications where stereochemical purity is critical, such as in peptide synthesis and pharmaceutical development.

Table 3: Key Analytical Techniques and Expected Data for this compound

| Technique | Purpose | Hypothetical Key Data Points |

|---|---|---|

| ¹H NMR | Structural Elucidation | Multiplet at ~5.8 ppm (C6-H); Doublet of doublets at ~5.0 ppm (C7-H₂); Triplet at ~3.7 ppm (OCH₃); Triplet at ~3.5 ppm (C2-H) |

| ¹³C NMR | Carbon Skeleton Confirmation | Signal at ~175 ppm (C1); Signal at ~138 ppm (C6); Signal at ~115 ppm (C7); Signal at ~55 ppm (C2); Signal at ~52 ppm (OCH₃) |

| LC-MS | Purity and MW Confirmation | [M+H]⁺ ion at m/z 158.1176 |

| Chiral HPLC | Enantiomeric Purity | Baseline separation of D and L enantiomers on a chiral stationary phase |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-aminohept-6-enoate, and what are the critical steps for ensuring high yield and purity?

- Methodological Answer : The synthesis typically starts with aspartic acid derivatives, employing cross-metathesis reactions to introduce the hept-6-enoate chain. Key steps include:

- Use of Grubbs catalysts for olefin metathesis to ensure regioselectivity .

- Protecting the amino group during synthesis to avoid side reactions.

- Purification via column chromatography followed by recrystallization for high purity.

- Validation of intermediates using -NMR and mass spectrometry (MS) to confirm structural integrity .

Q. How can researchers validate the physicochemical properties (e.g., melting point, spectral data) of this compound?

- Methodological Answer :

- Spectral Validation : Compare experimental -NMR, -NMR, and IR spectra with reference data from the NIST Chemistry WebBook, ensuring deviations are within acceptable limits (±5 ppm for NMR) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) for melting point determination, cross-referenced with literature values.

- Crystallographic Validation : For solid-state characterization, use single-crystal X-ray diffraction and refine structures with SHELXL (via the SHELX suite) to resolve bond lengths/angles .

Advanced Research Questions

Q. How can cross-metathesis reactions involving this compound be optimized for peptide backbone diversification?

- Methodological Answer :

- Catalyst Screening : Test Grubbs II vs. Hoveyda-Grubbs catalysts to balance reactivity and stability in polar solvents (e.g., DCM or THF) .

- Substrate Scope Analysis : Vary alkene partners (e.g., styrenes, allyl ethers) to evaluate steric/electronic effects on reaction efficiency.

- Kinetic Studies : Monitor reaction progress via -NMR to identify rate-limiting steps and optimize temperature (e.g., 40–60°C) .

Q. What strategies are effective for resolving contradictions in crystallographic data (e.g., disorder, hydrogen bonding ambiguities) for this compound derivatives?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered atoms, refining occupancy ratios with constraints .

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs (e.g., bonds) and validate interactions via PLATON’s ADDSYM tool .

- Validation Software : Cross-check with checkCIF (IUCr) to flag outliers in bond distances/angles .

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) using GROMACS to assess conformational stability.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for handling variability in reaction yields or spectroscopic data across repeated syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity) .

- Error Analysis : Calculate relative standard deviation (RSD) for yield data; use Grubbs’ test to exclude outliers.

- Meta-Analysis : For multi-study comparisons, use fixed/random-effects models (via RevMan or R’s metafor package) to assess heterogeneity .

Q. How can researchers systematically review literature on this compound’s applications while mitigating publication bias?

- Methodological Answer :

- PRISMA Guidelines : Follow a structured search protocol across PubMed, SciFinder, and Web of Science, including grey literature (e.g., dissertations) .

- Risk of Bias Assessment : Use ROBIS tool to evaluate study quality, focusing on synthetic reproducibility and analytical rigor .

- Sensitivity Analysis : Exclude low-quality studies to test result robustness.

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves and chemical-resistant lab coats (e.g., Tyvek) to prevent dermal exposure; inspect gloves pre-use .

- Ventilation : Conduct reactions in fume hoods with ≥100 fpm airflow to manage volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; comply with EPA guidelines for organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.